molecular formula C11H9BrN2O3 B15059733 Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate CAS No. 59208-83-2

Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No.: B15059733
CAS No.: 59208-83-2
M. Wt: 297.10 g/mol
InChI Key: YSOWMKXBIDUXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate (CAS: 1337558-28-7) is a brominated cinnoline derivative featuring a ketone group at position 4 and an ethyl ester at position 2. Cinnolines are bicyclic aromatic compounds with two adjacent nitrogen atoms in a six-membered ring, distinguishing them from quinoline (one nitrogen) and naphthyridine (two non-adjacent nitrogens). This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules targeting receptors or enzymes .

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-1H-cinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)7-5-6(12)3-4-8(7)13-14-9/h3-5H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWMKXBIDUXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250219
Record name Ethyl 6-bromo-4-hydroxy-3-cinnolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59208-83-2
Record name Ethyl 6-bromo-4-hydroxy-3-cinnolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59208-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-4-hydroxy-3-cinnolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the bromination of 4-oxo-1,4-dihydrocinnoline derivatives. One common method includes the reaction of 4-oxo-1,4-dihydrocinnoline with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate with its quinoline and naphthyridine analogs:

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight Key Applications/Activities
This compound 1337558-28-7 Cinnoline Br (C6), COOEt (C3), 4-oxo C11H8BrN2O3 297.10 Receptor ligand synthesis
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate 79607-23-1 Quinoline Br (C6), COOEt (C3), 4-oxo C12H10BrNO3 296.12 Antiparasitic lead optimization
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1446022-58-7 1,8-Naphthyridine Br (C6), COOEt (C3), 4-oxo C11H9BrN2O3 297.10 Cisplatin sensitizers
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate 2089288-31-1 Quinoline Br (C7), COOEt (C3), 4-oxo C12H10BrNO3 296.12 Not specified

Key Observations :

  • Substituent Position: Bromine at C6 (vs. C7 in quinoline derivatives) alters steric and electronic interactions. For example, 6-bromo-quinoline derivatives show antiparasitic activity , while 7-bromo analogs lack reported data .

Physicochemical Properties

  • Solubility: Limited data for the cinnoline derivative, but quinoline analogs (e.g., CAS 79607-23-1) exhibit poor aqueous solubility, requiring DMF or DMSO for dissolution .
  • Stability : Naphthyridine derivatives (e.g., CAS 1446022-58-7) require storage at 2–8°C under inert atmospheres, suggesting sensitivity to light and moisture .

Biological Activity

Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C12_{12}H10_{10}BrN2_2O3_3
  • Molecular Weight : 296.12 g/mol
  • CAS Number : 89142-15-4

This compound is characterized by a bromo substituent at the 6-position and a carboxylate group at the 3-position, which significantly influences its biological activity. The compound typically appears as pale yellow to white crystals and is a member of the quinoline derivatives family.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. One common method includes refluxing starting materials in diphenyl ether under controlled conditions to yield high-purity products. The detailed synthetic routes are essential for understanding how modifications can lead to different biological activities.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)20
MCF7 (Breast Cancer)25
A549 (Lung Cancer)30

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further anticancer research.

The biological activity of this compound is attributed to its interaction with specific biological targets such as enzymes and receptors. Binding affinity studies have indicated that this compound can effectively inhibit certain enzymes involved in metabolic pathways related to cancer and microbial resistance.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria when tested in vitro .
  • Anticancer Research : In a recent experiment published in Cancer Letters, researchers found that this compound inhibited the growth of breast cancer cells through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a precursor (e.g., 4-oxo-1,4-dihydrocinnoline-3-carboxylate) using reagents like N-bromosuccinimide (NBS) in acetic acid under reflux. Stoichiometric ratios (1:1.2 substrate-to-brominating agent) and temperature control (80–100°C) minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regioselectivity of bromination (e.g., downfield shifts at C6 due to bromine’s electronegativity).
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) in the dihydrocinnoline core.
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 313) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Follow SDS guidelines for analogous halogenated quinolines:

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • In case of skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound’s crystals be analyzed using graph set theory?

  • Methodological Answer : Apply Bernstein’s graph set analysis to categorize hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}) into motifs (chains, rings). Using SHELXL-refined crystallographic data, calculate donor-acceptor distances (2.8–3.2 Å) and angles (150–170°) to identify dominant patterns. For example, a C22(8)\text{C}_2^2(8) ring motif may stabilize the crystal lattice .

Q. What strategies resolve contradictions in X-ray crystallographic refinement, such as disordered regions or thermal parameter discrepancies?

  • Methodological Answer :

  • Use SHELXL’s restraints (e.g., SIMU/DELU) to model disordered atoms.
  • Validate with R-factor convergence (R1<0.05R_1 < 0.05) and electron density maps (Fo-Fc).
  • For thermal motion, apply anisotropic refinement for non-H atoms and riding models for H atoms .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing bromo group activates the C4-oxo position for nucleophilic substitution while directing palladium-catalyzed couplings to C6. Computational modeling (DFT) predicts charge density distribution, showing higher electrophilicity at C6 (δ+=0.12\delta^+ = 0.12) compared to C8 (δ+=0.08\delta^+ = 0.08). Experimental validation via HPLC-MS confirms regioselectivity in arylboronic acid couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.